REACTION_CXSMILES
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[N+:1]([C:4]1[CH:10]=[C:9]([C:11]#[C:12][Si](C)(C)C)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].C(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>CO.O>[C:11]([C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1)#[CH:12] |f:2.3.4|
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Name
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|
Quantity
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3.96 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(N)C=CC(=C1)C#C[Si](C)(C)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2 (3×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica using a CHCl3/MeOH gradient
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |